molecular formula C13H18N2O3 B7975547 1-(3-Amino-2-methoxybenzoyl)piperidin-4-ol

1-(3-Amino-2-methoxybenzoyl)piperidin-4-ol

Cat. No.: B7975547
M. Wt: 250.29 g/mol
InChI Key: VRSGUDACPMTWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-2-methoxybenzoyl)piperidin-4-ol is a compound that features a piperidine ring substituted with an amino group and a methoxybenzoyl group. This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-methoxybenzoyl)piperidin-4-ol typically involves the reaction of 3-amino-2-methoxybenzoic acid with piperidin-4-ol under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and optimized reaction conditions can significantly reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-methoxybenzoyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-2-methoxybenzoyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-methoxybenzoyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular pathways and biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Amino-2-methoxybenzoyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, methoxy group, and piperidine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

(3-amino-2-methoxyphenyl)-(4-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-18-12-10(3-2-4-11(12)14)13(17)15-7-5-9(16)6-8-15/h2-4,9,16H,5-8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSGUDACPMTWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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